molecular formula C13H15NO3S B274138 4-ethyl-N-(2-furylmethyl)benzenesulfonamide

4-ethyl-N-(2-furylmethyl)benzenesulfonamide

Cat. No. B274138
M. Wt: 265.33 g/mol
InChI Key: NJWAXLDFNYVJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(2-furylmethyl)benzenesulfonamide, also known as Furosemide, is a sulfonamide derivative that is widely used as a diuretic medication. It is a loop diuretic that inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and decreased fluid retention. Furosemide has been extensively studied for its therapeutic uses, as well as its mechanism of action and physiological effects.

Mechanism of Action

4-ethyl-N-(2-furylmethyl)benzenesulfonamide works by inhibiting the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in decreased fluid retention and increased urine production. 4-ethyl-N-(2-furylmethyl)benzenesulfonamide also has vasodilatory effects, which can help to reduce blood pressure.
Biochemical and Physiological Effects:
4-ethyl-N-(2-furylmethyl)benzenesulfonamide has a number of biochemical and physiological effects. It can cause electrolyte imbalances, particularly hypokalemia and hyponatremia, which can lead to muscle weakness, cramps, and arrhythmias. 4-ethyl-N-(2-furylmethyl)benzenesulfonamide can also cause metabolic alkalosis, which can lead to confusion, seizures, and coma. Additionally, 4-ethyl-N-(2-furylmethyl)benzenesulfonamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits.

Advantages and Limitations for Lab Experiments

4-ethyl-N-(2-furylmethyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a well-established compound with a known mechanism of action and has been extensively studied in both animal models and human patients. Additionally, 4-ethyl-N-(2-furylmethyl)benzenesulfonamide is relatively inexpensive and widely available. However, 4-ethyl-N-(2-furylmethyl)benzenesulfonamide also has limitations, particularly in terms of its potential side effects on electrolyte balance and cardiovascular health. Careful monitoring of experimental animals or patients is necessary to avoid potential complications.

Future Directions

There are several future directions for research on 4-ethyl-N-(2-furylmethyl)benzenesulfonamide. One area of interest is its potential use in treating acute kidney injury, which is a common and serious complication in hospitalized patients. Additionally, 4-ethyl-N-(2-furylmethyl)benzenesulfonamide may have potential as a neuroprotective agent, as it has been shown to have anti-inflammatory and antioxidant effects in the brain. Further research is also needed to better understand the long-term effects of 4-ethyl-N-(2-furylmethyl)benzenesulfonamide on cardiovascular health, particularly in patients with hypertension and congestive heart failure.

Synthesis Methods

4-ethyl-N-(2-furylmethyl)benzenesulfonamide can be synthesized by reacting 4-ethylbenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 4-ethyl-N-(2-furylmethyl)benzenesulfonamide. This synthesis method has been well-established and is commonly used in the pharmaceutical industry.

Scientific Research Applications

4-ethyl-N-(2-furylmethyl)benzenesulfonamide has been extensively studied for its therapeutic uses in treating conditions such as edema, hypertension, and congestive heart failure. It has also been investigated for its potential use in treating acute kidney injury and pulmonary edema. Additionally, 4-ethyl-N-(2-furylmethyl)benzenesulfonamide has been studied for its effects on electrolyte balance, renal function, and cardiovascular health.

properties

Product Name

4-ethyl-N-(2-furylmethyl)benzenesulfonamide

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

4-ethyl-N-(furan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H15NO3S/c1-2-11-5-7-13(8-6-11)18(15,16)14-10-12-4-3-9-17-12/h3-9,14H,2,10H2,1H3

InChI Key

NJWAXLDFNYVJDX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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